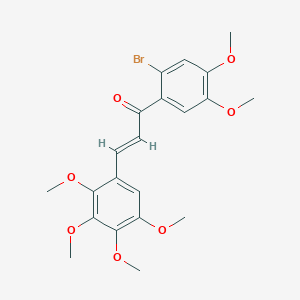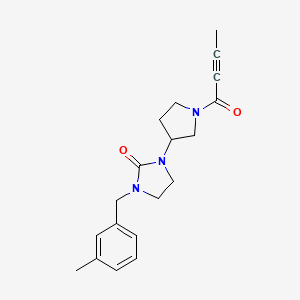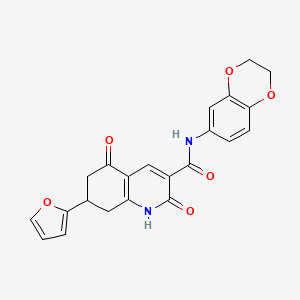![molecular formula C16H14N6 B11043293 7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11043293.png)
7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is a synthetic organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its complex structure, which includes a triazole ring fused to a pyrimidine ring, a phenyl group, and a cyanide group The presence of the dimethylamino and ethenyl groups further adds to its chemical diversity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is then formed by reacting the triazole intermediate with a suitable aldehyde or ketone in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Addition of the Dimethylamino and Ethenyl Groups: The dimethylamino and ethenyl groups are introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Introduction of the Cyanide Group: The cyanide group is typically introduced through a nucleophilic substitution reaction using a cyanide salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, alcohols, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE is explored for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including infections and cancers.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its chemical structure allows for the design of polymers, coatings, and other materials with specific characteristics, such as enhanced durability or conductivity.
Mecanismo De Acción
The mechanism of action of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular functions.
Receptors: It may bind to receptors on the cell surface or within cells, triggering signaling pathways that lead to physiological responses.
Proteins: The compound can interact with proteins involved in cell division, apoptosis, or other critical processes, influencing cell behavior and survival.
Comparación Con Compuestos Similares
Similar Compounds
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL METHYL: Similar structure but with a methyl group instead of a cyanide group.
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL ETHYL: Similar structure but with an ethyl group instead of a cyanide group.
7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL PROPIONATE: Similar structure but with a propionate group instead of a cyanide group.
Uniqueness
The uniqueness of 7-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-2-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL CYANIDE lies in the presence of the cyanide group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C16H14N6 |
|---|---|
Peso molecular |
290.32 g/mol |
Nombre IUPAC |
7-[(E)-2-(dimethylamino)ethenyl]-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C16H14N6/c1-21(2)9-8-14-13(10-17)11-18-16-19-15(20-22(14)16)12-6-4-3-5-7-12/h3-9,11H,1-2H3/b9-8+ |
Clave InChI |
NJPANHLFVXXYLF-CMDGGOBGSA-N |
SMILES isomérico |
CN(C)/C=C/C1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N |
SMILES canónico |
CN(C)C=CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11043213.png)
![N-[2-({2-[(3-ethoxypropyl)amino]-1-(4-methoxyphenyl)-2-oxoethyl}amino)-2-oxoethyl]benzamide](/img/structure/B11043214.png)
![N-acetyl-N-{2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}acetamide](/img/structure/B11043227.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11043232.png)
![4-[4-(benzyloxy)phenyl]-7-hydroxy-1-(pentan-3-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11043234.png)

![4-acetyl-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11043244.png)
![6-(4-Methyl-1,2,3-thiadiazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043250.png)
![5-(7-Methoxy-1,3-benzodioxol-5-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11043260.png)
![2-(7-amino-2-oxo-5-phenyl-1,2,3,4-tetrahydroimidazo[1,5-b]pyridazin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11043264.png)
![4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043268.png)



